REACTION_CXSMILES
|
S(=O)(=O)(O)O.[NH2:6][C:7]1[C:8]([CH3:16])=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([OH:12])=[O:11].[I-].[Na+].[OH-].[Na+].[CH2:21](O)[CH:22](O)[CH2:23]O>O.CS(C)=O.CO>[CH3:16][C:8]1[C:9]([C:10]([OH:12])=[O:11])=[CH:13][CH:14]=[C:15]2[C:7]=1[N:6]=[CH:23][CH:22]=[CH:21]2 |f:2.3,4.5|
|
Name
|
|
Quantity
|
21.74 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=O)O)C=CC1)C
|
Name
|
|
Quantity
|
0.104 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
2.437 mL
|
Type
|
reactant
|
Smiles
|
C(C(CO)O)O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
32.6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.437 mL
|
Type
|
reactant
|
Smiles
|
C(C(CO)O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for another two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
CUSTOM
|
Details
|
purified by reverse phase chromatography and relevant fractions
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC=C2C=CC=NC12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 750 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |